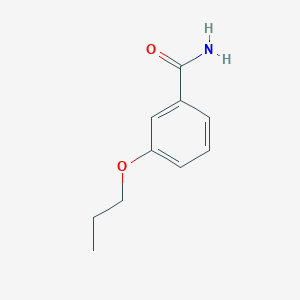
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as EPP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EPP belongs to the class of piperazinone derivatives, which have been studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and pain. It has also been shown to have antioxidant and anti-angiogenic effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions in the field of 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone research, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination therapy with other drugs. Additionally, more research is needed to understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity.
In conclusion, 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its mechanism of action and biochemical and physiological effects are still being studied, and more research is needed to fully understand its potential. However, its high purity and stability make it a promising candidate for further investigation and development in the field of medicinal chemistry.
Métodos De Síntesis
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone can be synthesized by the condensation reaction of 4-ethoxybenzaldehyde and 1-phenylpiperazine-2,6-dione in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The product is obtained in high yield and purity using this method.
Aplicaciones Científicas De Investigación
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. In inflammation and pain research, 3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone has been found to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and reducing the activation of pain receptors.
Propiedades
Número CAS |
178408-26-9 |
|---|---|
Nombre del producto |
3-(2-(4-Ethoxyphenyl)-2-oxoethylidene)-1-phenylpiperazinone |
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(3Z)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-17-10-8-15(9-11-17)19(23)14-18-20(24)22(13-12-21-18)16-6-4-3-5-7-16/h3-11,14,21H,2,12-13H2,1H3/b18-14- |
Clave InChI |
KXIZBFHIXVFFMW-JXAWBTAJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3 |
Sinónimos |
(3Z)-3-[2-(4-ethoxyphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)



![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)